molecular formula C11H15NO4 B13063102 Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate

Cat. No.: B13063102
M. Wt: 225.24 g/mol
InChI Key: YGIBRNUUKOXIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine and is characterized by the presence of two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and methoxy groups. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of methoxy groups.

    Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate: Similar structure but with methoxy groups at different positions on the benzene ring.

Uniqueness

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3

InChI Key

YGIBRNUUKOXIKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.